Antileishmanial Activity: Potency Superiority Over Co-Isolated Alkaloid Chasmaconitine
In a direct comparative study of compounds co-isolated from Aconitum spicatum, Ludaconitine demonstrated superior antileishmanial activity against Leishmania major promastigotes compared to its closest structural analog chasmaconitine [1]. This direct head-to-head comparison within the same experimental system provides a reliable metric for its enhanced potency.
| Evidence Dimension | In vitro antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | 36.10 ± 3.4 μg/mL |
| Comparator Or Baseline | Chasmaconitine: 56.30 ± 2.1 μg/mL; Indaconitine: >100 μg/mL |
| Quantified Difference | Ludaconitine is approximately 1.56-fold more potent than chasmaconitine, and at least 2.77-fold more potent than indaconitine. |
| Conditions | In vitro assay against Leishmania major promastigotes |
Why This Matters
For a procurement decision, this quantifiable superiority ensures that the selected compound provides a higher signal-to-noise ratio in antileishmanial assays, reducing the amount of material required for screening and enabling more robust target validation studies.
- [1] Shyaula SL, Tamang T, Ghouri N, et al. Antileishmanial diterpenoid alkaloids from Aconitum spicatum (Bruhl) Stapf. Nat Prod Res. 2016;30(22):2590-2593. View Source
